5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile
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Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,5-dibromopyridine and acetylenic alcohols, followed by Chichibabin cyclization . Industrial production methods may vary, but they generally focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric site, thereby preventing viral replication . The pathways involved often include inhibition of key enzymes or interference with nucleic acid synthesis.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its antimicrobial properties.
1,8-Naphthyridine: Exhibits anticancer activity.
2,7-Naphthyridine: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-2,11H,3-4,6H2 |
InChI Key |
LZXLQDXBQZIHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)C#N |
Origin of Product |
United States |
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